Enzymatic Potency: NK3201 vs. BCEAB vs. Chymase-IN-1 in Purified Human Chymase Assays
NK3201 demonstrates a 2.16-fold higher potency against purified human chymase (IC50 = 2.5 nM) compared to BCEAB (IC50 = 5.4 nM) [1][2], and an 11.6-fold higher potency compared to Chymase-IN-1 (compound 5f; IC50 = 29 nM) [3]. In dog chymase assays, NK3201 (IC50 = 1.2 nM) shows greater potency than against the human enzyme, whereas BCEAB's dog artery functional IC50 (2.8 μM) reflects substantially weaker activity in tissue-level assays [1][2].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Human chymase IC50 = 2.5 nM; Dog chymase IC50 = 1.2 nM |
| Comparator Or Baseline | BCEAB: Human chymase IC50 = 5.4 nM, Dog artery functional IC50 = 2.8 μM; Chymase-IN-1: Human chymase IC50 = 29 nM |
| Quantified Difference | NK3201 is 2.16-fold more potent than BCEAB and 11.6-fold more potent than Chymase-IN-1 for human chymase; NK3201 is >2,300-fold more potent than BCEAB in dog tissue-level assays |
| Conditions | Purified human chymase enzymatic assay; isolated dog artery angiotensin I-induced contraction assay (BCEAB functional IC50) |
Why This Matters
Higher potency at lower concentrations reduces compound usage, minimizes potential off-target effects, and improves experimental signal-to-noise ratio in both biochemical and tissue-based assays.
- [1] Takai S, Miyazaki M. Application of a chymase inhibitor, NK3201, for prevention of vascular proliferation. Cardiovasc Drug Rev. 2003 Fall;21(3):185-98. View Source
- [2] Takai S, Jin D, Sakaguchi M, et al. An orally active chymase inhibitor, BCEAB, suppresses heart chymase activity in the hamster. Jpn J Pharmacol. 2001 May;86(1):124-6. View Source
- [3] Greco MN, Hawkins MJ, Powell ET, et al. Discovery of potent, selective, orally active, nonpeptide inhibitors of human mast cell chymase. J Med Chem. 2007 Apr 19;50(8):1727-30. View Source
